Methyl 3-nitropropanoate
Overview
Description
Methyl 3-nitropropanoate is a chemical compound with the CAS Number: 20497-95-4 . It has a molecular weight of 133.1 .
Synthesis Analysis
Methyl 3-nitropropanoate can be synthesized through a derivatization reaction of 3-nitropropionic acid in sugarcane . This process uses the acetyl chloride-methanol process, where hydrochloric acid - methanol obtained by the reaction of acetyl chloride with methanol is used to carry out the reaction .Molecular Structure Analysis
The Inchi Code for Methyl 3-nitropropanoate is 1S/C4H7NO4/c1-9-4 (6)2-3-5 (7)8/h2-3H2,1H3 .Chemical Reactions Analysis
Methyl 3-nitropropanoate is involved in a three-component nitro-Mannich/lactamization cascade with in situ formed acyclic imines for the direct preparation of pyrrolidinone derivatives . This reaction is broad in scope and highly diastereoselective .Scientific Research Applications
Nitro-Mannich/Lactamization Cascades
Methyl 3-nitropropanoate is utilized in nitro-Mannich/lactamization cascades with acyclic imines for the stereoselective synthesis of pyrrolidinone derivatives. This process is noted for its broad scope, high diastereoselectivity, and can be extended to cyclic imines for forming polycyclic pyrrolidinone derivatives (Pelletier, Ray, & Dixon, 2009).
Deprotonation and Alkylation
Research has shown that Methyl 3-nitropropanoate can be doubly deprotonated and then subjected to alkylation, showcasing its role in creating complex organic molecules. This process emphasizes the use of cosolvents like DMPU for effective results and illustrates the compound's utility in synthesizing methyl α,α-dialkyl-β-nitropropanoate and other derivatives through double alkylation (Seebach, Henning, & Mukhopadhyay, 1982).
Photopolymerization
Methyl 3-nitropropanoate is explored for its potential in nitroxide-mediated photopolymerization. The development of an alkoxyamine derivative from methyl 3-nitropropanoate, which decomposes under UV irradiation to generate radicals, highlights its application in initiating polymerization processes (Guillaneuf et al., 2010).
Enantioselective Catalysis
Its role in enantioselective catalysis is significant, particularly in the conjugate addition of diethylzinc to activated nitroolefin derivatives, leading to the synthesis of β2-homoamino acids. This showcases its application in creating chiral building blocks for pharmaceuticals (Rimkus & Sewald, 2003).
Lewis Acid-Catalyzed Reactions
The compound is used in Lewis acid-catalyzed reactions for the ring-opening of cyclopropanes with amine nucleophiles, illustrating its utility in synthesizing complex amine derivatives (Lifchits & Charette, 2008).
Metal-Free Oxidative Decarboxylation
A metal-free method for generating methyl radicals from methyl 3-nitropropanoate has been developed, offering an efficient approach to synthesizing methylated phenanthridines and isoquinolines. This innovative technique broadens the scope of reactions possible without the need for metal catalysts (Lu et al., 2018).
Safety And Hazards
Methyl 3-nitropropanoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
properties
IUPAC Name |
methyl 3-nitropropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c1-9-4(6)2-3-5(7)8/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOVDKWDSQCJAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338238 | |
Record name | Methyl 3-nitropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-nitropropanoate | |
CAS RN |
20497-95-4 | |
Record name | Methyl 3-nitropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-nitropropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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